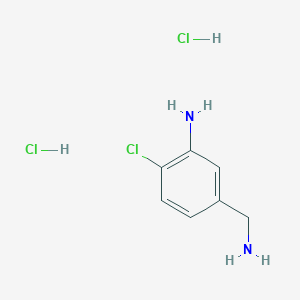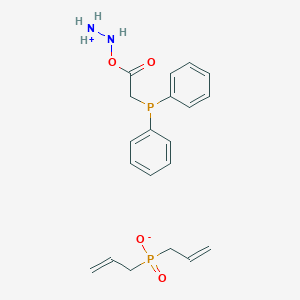
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate), commonly known as DPPH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPPH has been studied extensively for its ability to act as a radical scavenger, which makes it useful in various fields, including medicine and agriculture.
Mechanism Of Action
The mechanism of action of DPPH involves its ability to scavenge free radicals and prevent oxidative damage. DPPH acts as a radical scavenger by donating an electron to the free radical, which neutralizes its reactivity and prevents it from causing damage to cells and tissues.
Biochemical And Physiological Effects
DPPH has been found to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. DPPH has also been found to possess neuroprotective properties, which make it useful in the treatment of various neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using DPPH in lab experiments is its ability to act as a radical scavenger, which makes it useful in various assays that measure antioxidant activity. However, one of the limitations of using DPPH is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of DPPH, including its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the synthesis of new derivatives of DPPH with improved properties and reduced toxicity is an area of active research. Finally, the development of new assays that measure the antioxidant activity of DPPH and its derivatives is an area of ongoing research.
Synthesis Methods
The synthesis of DPPH involves the reaction between diphenylphosphinic acid and hydrazine hydrate, followed by the reaction with di-2-propenylphosphinic acid. The resulting product is a white crystalline powder that is soluble in polar solvents such as water and ethanol.
Scientific Research Applications
DPPH has been extensively studied for its potential applications in medicine, agriculture, and material science. In medicine, DPPH has been found to possess antioxidant properties, which make it useful in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. In agriculture, DPPH has been used as a pesticide due to its ability to scavenge free radicals and prevent oxidative damage in plants. In material science, DPPH has been used as a radical initiator in the synthesis of polymers.
properties
CAS RN |
103597-89-3 |
|---|---|
Product Name |
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) |
Molecular Formula |
C20H26N2O4P2 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
bis(prop-2-enyl)phosphinate;[(2-diphenylphosphanylacetyl)oxyamino]azanium |
InChI |
InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-18-14(17)11-19(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10,16H,11,15H2;3-4H,1-2,5-6H2,(H,7,8) |
InChI Key |
HDBPLTLOJQFMMX-UHFFFAOYSA-N |
SMILES |
C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
Canonical SMILES |
C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
Other CAS RN |
103597-89-3 |
synonyms |
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)
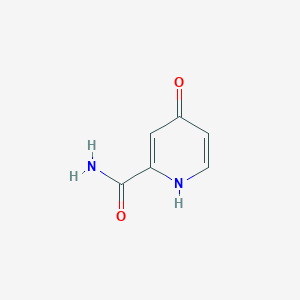
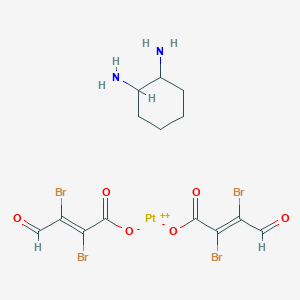


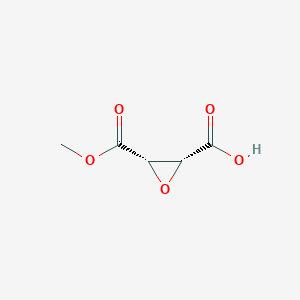
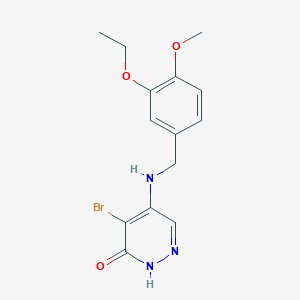

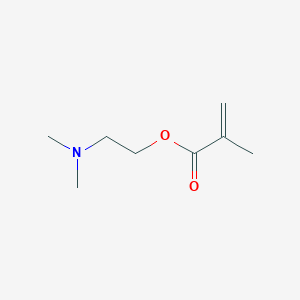

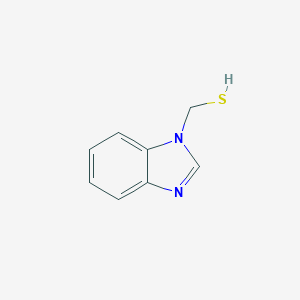
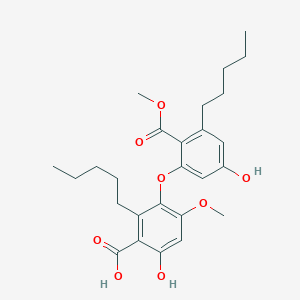
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
